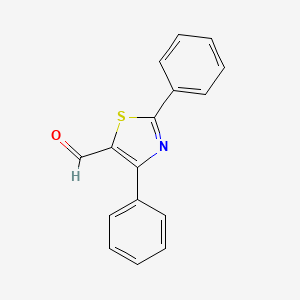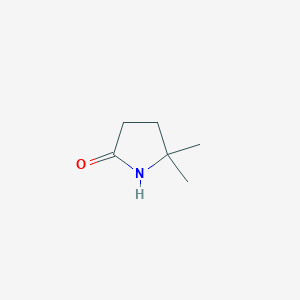
5,5-二甲基吡咯烷-2-酮
描述
5,5-Dimethylpyrrolidin-2-one, also known by its CAS Number 5165-28-6, is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 5,5-Dimethylpyrrolidin-2-one is 1S/C6H11NO/c1-6(2)4-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) . This indicates that the molecule consists of a pyrrolidinone ring with two methyl groups attached to the same carbon .Physical and Chemical Properties Analysis
5,5-Dimethylpyrrolidin-2-one is a solid at room temperature . The compound should be stored in a dry place at room temperature .科学研究应用
不对称合成
5,5-二甲基吡咯烷-2-酮用于不对称合成。Zwaagstra、Meetsma和Feringa(1993年)开发了合成(2S,5S)-二甲基吡咯烷的方法,使用5,5-二甲基吡咯烷-2-酮作为中间体。该方法高效地产生了对映纯的吡咯烷,突显了其在立体化学应用中的实用性(Zwaagstra, Meetsma, & Feringa, 1993)。
光化学研究
Ihlefeld和Margaretha(1992年)研究了从5,5-二甲基吡咯烷-2,4-二酮衍生的5,5-二甲基-1H-吡咯-2(5H)-酮的光化学。他们研究了取代基对其光化学反应的影响,包括[2 + 2]光环加成反应,表明其在光反应应用中的潜力(Ihlefeld & Margaretha, 1992)。
细胞毒性和抗氧化活性
Saurav和Kannabiran(2012年)探讨了从海洋链霉菌中分离的5,5-二甲基吡咯烷-2-酮衍生物的细胞毒性和抗氧化性质。这项研究展示了5,5-二甲基吡咯烷-2-酮衍生物在癌症治疗和抗氧化疗法中的潜力(Saurav & Kannabiran, 2012)。
化学合成
Wedler、Costisella和Schick(1990年)描述了通过α-安吉利卡内酯与甲胺反应合成5-甲基和5-亚甲基吡咯烷-2-酮。这项研究有助于了解5,5-二甲基吡咯烷-2-酮在各种反应中的化学行为,扩展了其在化学合成中的应用(Wedler, Costisella, & Schick, 1990)。
多取代吡咯烷的合成
Ince等人(2020年)使用二甲基吡咯烷-2,4-二羧酸二甲酯合成了与1,2,3-三唑衍生物相连的新型吡咯烷。这项研究表明了5,5-二甲基吡咯烷-2-酮在创造具有潜在生物活性的复杂分子方面的多功能性(Ince et al., 2020)。
安全和危害
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in well-ventilated areas .
生化分析
Biochemical Properties
5,5-Dimethylpyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteases, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the enzymes and proteins involved .
Cellular Effects
The effects of 5,5-Dimethylpyrrolidin-2-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5,5-Dimethylpyrrolidin-2-one has been observed to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it can alter metabolic processes by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5,5-Dimethylpyrrolidin-2-one exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access . This binding interaction can also lead to changes in gene expression, as the inhibition of proteases can trigger downstream signaling events that alter transcriptional activity .
Temporal Effects in Laboratory Settings
The effects of 5,5-Dimethylpyrrolidin-2-one can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,5-Dimethylpyrrolidin-2-one is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to 5,5-Dimethylpyrrolidin-2-one in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 5,5-Dimethylpyrrolidin-2-one vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively . At high doses, 5,5-Dimethylpyrrolidin-2-one can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
5,5-Dimethylpyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites within the cell. Additionally, 5,5-Dimethylpyrrolidin-2-one can affect the activity of co-factors involved in metabolic reactions, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of 5,5-Dimethylpyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution within the cell . Once inside the cell, 5,5-Dimethylpyrrolidin-2-one can localize to specific compartments, where it accumulates and exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 5,5-Dimethylpyrrolidin-2-one is critical for its activity and function. It is often directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, 5,5-Dimethylpyrrolidin-2-one can localize to the mitochondria, where it influences mitochondrial function and energy production . This localization is essential for its role in modulating cellular metabolism and signaling pathways.
属性
IUPAC Name |
5,5-dimethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)4-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGCNVYKLQLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456035 | |
| Record name | 5,5-dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5165-28-6 | |
| Record name | 5,5-dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 5,5-dimethylpyrrolidin-2-one be utilized to study oxidative stress and radical reactions?
A1: Yes, a derivative of 5,5-dimethylpyrrolidin-2-one, specifically 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), is a known radical scavenger. [] Researchers used DMPO in an electrochemically assisted Fenton reaction system to optimize the generation of hydroxyl radicals. [] This system, designed to mimic in vivo radical generation, allows for the study of hydroxyl radical reactions with various compounds, including xenobiotics, and the subsequent analysis of their oxidation products. []
Q2: How does the structure of 5,5-dimethylpyrrolidin-2-one affect its reactivity in cycloaddition reactions?
A2: The presence of the exocyclic double bond in 1-methylethenyl-substituted 5,5-dimethylpyrrolidin-2-one makes it a suitable dipolarophile in 1,3-dipolar cycloaddition reactions. [] Specifically, it reacts with various nitrilimines (2a-d) to yield 1,3,7-trisubstituted-6-oxo-8,8-dimethyl-1,2,7-triazaspiro[4,4]non-2-enes (5a-g) with complete regioselectivity. [] This highlights how specific structural features within 5,5-dimethylpyrrolidin-2-one derivatives influence their reactivity and regiochemical outcomes in cycloaddition reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



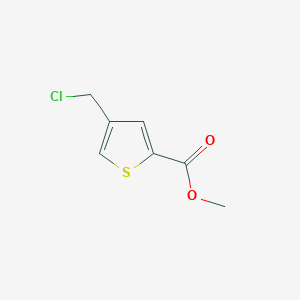

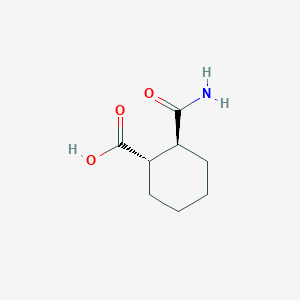

![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1365544.png)


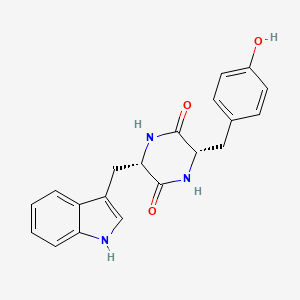
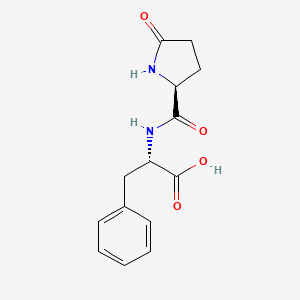
![(3S)-4-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B1365551.png)

![[2-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1365555.png)
